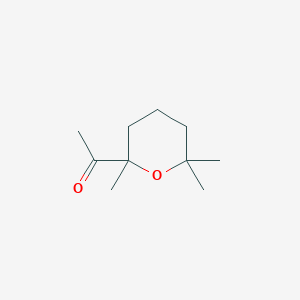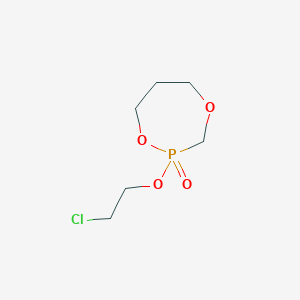
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is a heterocyclic organic compound featuring a six-membered ring with five carbon atoms and one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. The presence of the tetrahydro-2H-pyran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- typically involves the reaction of 3,4-dihydropyran with an appropriate alkyne under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then subjected to further functionalization to introduce the tetradecen-9-ynyloxy group. Common reagents used in this synthesis include p-toluenesulfonic acid and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydride and alkyl halides are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyloxy group instead of the tetradecen-9-ynyloxy group.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Features a bromohexyloxy group, offering different reactivity and applications.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Contains a butynyloxy group, used in various synthetic applications.
Uniqueness
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is unique due to its long alkyne chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
71317-77-6 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2-tetradec-12-en-9-ynoxyoxane |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h2-3,19H,4,7-18H2,1H3 |
InChI-Schlüssel |
BKLBFHDEWXBINW-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/CC#CCCCCCCCCOC1CCCCO1 |
Kanonische SMILES |
CC=CCC#CCCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


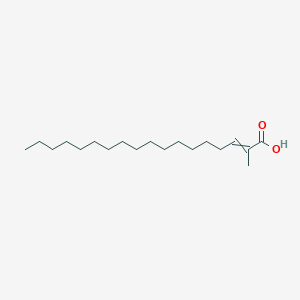
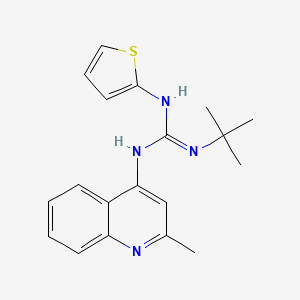
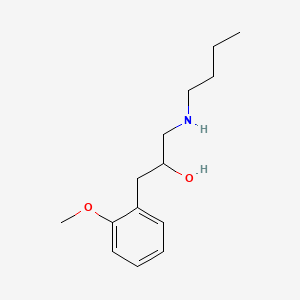

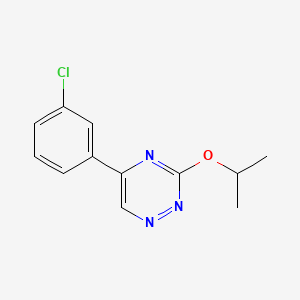

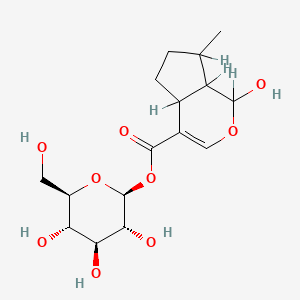
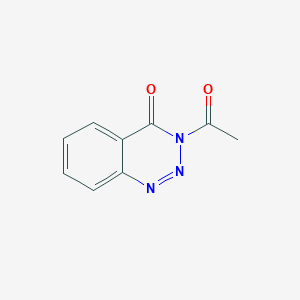

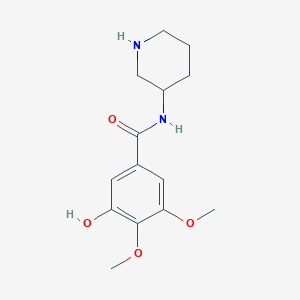
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
